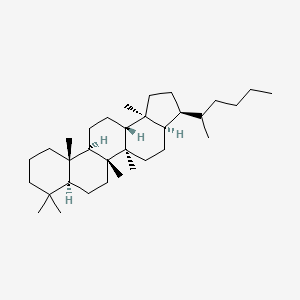

17alpha(H),21alpha(H)-22RS-Trishomohopane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

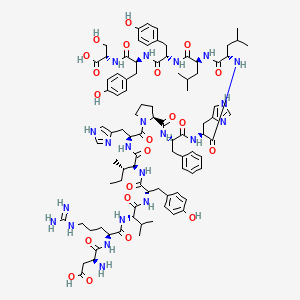

“17alpha(H),21alpha(H)-22RS-Trishomohopane” is a type of hopanoid, which are pentacyclic triterpenoids . They are most commonly found in select groups of bacteria, all of which are aerobic . The characteristic base structure of a hopane has four cyclohexane rings and one cyclopentane ring .

Synthesis Analysis

Hopanoids are synthesized by a wide variety of cultured aerobic bacteria . There does not seem to be any obligate requirement for oxygen in their biosynthesis and cyclization of squalene to a pentacyclic triterpanoid with a hopane skeleton . Therefore, hopanoid synthesis might also be possible in anaerobes .Molecular Structure Analysis

The molecular structure of “17alpha(H),21alpha(H)-22RS-Trishomohopane” was determined by a single crystal X-ray diffraction study . When analyzed using capillary GC-MS techniques, this compound had the same retention time as the later eluting 17alpha(H),21beta(H)-homohopane from crude oil .Chemical Reactions Analysis

During diagenesis and catagenesis, the biological stereospecificity of hopanoids, particularly at C-17 and C-21 is usually lost, and isomers are generated . The term alpha beta hopane is commonly used as short-hand to denote hopanes with the 17alpha(H), 21beta(H) configuration, while alpha alpha hopane would denote 17alpha(H), 21alpha(H) stereochemistry .作用機序

The enzyme 17alpha-hydroxylase converts pregnenolone and progesterone to their 17alpha-hydroxy forms . It mediates three key transformations in cortisol and sex hormone synthesis: pregnenolone → 17alpha-hydroxypregnenolone, progesterone → 17alpha-hydroxyprogesterone, and 17alpha-hydroxypregnenolone → DHEA .

特性

IUPAC Name |

(3S,3aR,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-3-hexan-2-yl-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H58/c1-9-10-12-23(2)24-15-20-30(5)25(24)16-21-32(7)27(30)13-14-28-31(6)19-11-18-29(3,4)26(31)17-22-33(28,32)8/h23-28H,9-22H2,1-8H3/t23?,24-,25+,26-,27+,28+,30-,31-,32+,33+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTWXNNDHFXEEFL-MODSJZEKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(C)[C@@H]1CC[C@]2([C@@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H58 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

17alpha(H),21alpha(H)-22RS-Trishomohopane | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S,5S,6S,8S,9R,10S,13R,14S,15S,16R,17R)-17-[(2R)-5-[[(2R,3R,4S,5S)-4-hydroxy-3-[(2S,3R,4S,5R)-4-hydroxy-3,5-dimethoxyoxan-2-yl]oxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,6,8,15,16-pentol](/img/structure/B566361.png)

![2-Oxa-3-azabicyclo[2.2.2]oct-5-ene, 3-acetyl-1-methyl- (9CI)](/img/no-structure.png)

![1H-Azireno[2',3':3,4]azeto[1,2-a]indole](/img/structure/B566370.png)

![2-(6-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B566371.png)

![[(1S,4aS,5R,8aS)-1,4a-dimethyl-6-methylidene-5-[(2E)-3-methylpenta-2,4-dienyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methanol](/img/structure/B566375.png)

![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxamide](/img/structure/B566382.png)